2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Medicinal Chemistry Kinase Inhibition SAR Studies

2-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS 899964-75-1) is a synthetic, polyhalogenated heterocyclic compound belonging to the benzothiazole amide class. It features a 2-chlorobenzamide core linked to a 4,6-difluoro-1,3-benzothiazole scaffold via an N-(pyridin-2-ylmethyl) bridge.

Molecular Formula C20H12ClF2N3OS
Molecular Weight 415.84
CAS No. 899964-75-1
Cat. No. B2684692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
CAS899964-75-1
Molecular FormulaC20H12ClF2N3OS
Molecular Weight415.84
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F)Cl
InChIInChI=1S/C20H12ClF2N3OS/c21-15-7-2-1-6-14(15)19(27)26(11-13-5-3-4-8-24-13)20-25-18-16(23)9-12(22)10-17(18)28-20/h1-10H,11H2
InChIKeyUNGZAFIOHUZGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS 899964-75-1): A Halogenated Benzothiazole for Targeted Probe Development


2-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS 899964-75-1) is a synthetic, polyhalogenated heterocyclic compound belonging to the benzothiazole amide class [1]. It features a 2-chlorobenzamide core linked to a 4,6-difluoro-1,3-benzothiazole scaffold via an N-(pyridin-2-ylmethyl) bridge. The simultaneous presence of chlorine and fluorine substituents creates a distinct electronic profile and conformational constraint not found in non-halogenated or mono-halogenated analogs, positioning it as a specialized scaffold for kinase inhibitor design and agrochemical discovery programs [2].

Why 2-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS 899964-75-1) Cannot Be Replaced by Simple Benzothiazole Analogs


Procurement based solely on the benzothiazole amide pharmacophore is insufficient for this compound. The specific 2-chloro substitution on the benzamide ring introduces unique steric and electronic effects that influence target binding and metabolic stability, while the 4,6-difluoro pattern on the benzothiazole modulates lipophilicity and hydrogen bond acceptor capacity . A direct non-chlorinated analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-51-8), lacks these critical determinants, which are reported to be essential for potent kinase inhibition, particularly against the PI3K/AKT/mTOR pathway [1]. Simple interchange with this or other analogs without systematic SAR validation could lead to a significant loss of on-target activity.

Quantitative Differentiation Evidence for 2-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS 899964-75-1)


Comparative Structural and Physicochemical Differentiation from the Non-Chlorinated Analog

The target compound's 2-chloro substituent on the benzamide ring differentiates it from its closest non-halogenated analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-51-8). The chlorine atom increases the molecular weight by 34.44 g/mol (415.84 vs. 381.40 g/mol) and introduces a significant dipole moment alteration, impacting molecular recognition. While direct comparative biochemical IC50 values are not publicly available, the structural difference is critical as 2-chlorobenzamide groups are known pharmacophoric elements for kinase hinge-binding motifs.

Medicinal Chemistry Kinase Inhibition SAR Studies

Biological Activity Profile Against the PI3K/AKT/mTOR Pathway

The compound has been reported to exhibit potent inhibitory activity against specific kinase targets in the PI3K/AKT/mTOR signaling pathway, which is implicated in cancer and inflammatory diseases. In vitro studies using human cancer cell lines showed that it effectively inhibits cell proliferation by targeting this pathway. However, precise IC50 values, comparator data against standard inhibitors (e.g., LY294002, Rapamycin), and cellular assay conditions are not disclosed in the available source.

Cancer Biology Signal Transduction Kinase Inhibitors

Enhanced Metabolic Stability from Halogenation Pattern

The combination of chloro and fluoro groups in the target compound is a well-established medicinal chemistry strategy to improve metabolic stability by blocking cytochrome P450-mediated oxidation sites. The 4,6-difluoro substitution on benzothiazole and the 2-chloro substitution on the benzamide are predicted to confer superior metabolic stability compared to non-halogenated or mono-halogenated analogs, a class-level advantage supported by extensive literature on halogenated heterocycles.

Drug Metabolism Pharmacokinetics Lead Optimization

Predicted Physicochemical Profile: Lipophilicity and Permeability

The target compound's calculated lipophilicity (XLogP3) is estimated at 4.5, derived from its molecular structure (C20H12ClF2N3OS). This value is approximately 0.8 log units higher than the non-chlorinated analog (XLogP3 ~3.7 for CAS 941926-51-8), resulting in enhanced membrane permeability. This calculated difference, while not experimentally validated, suggests the target compound may exhibit superior cellular uptake.

ADME Drug-likeness Chemical Probe Development

Optimal Deployment Scenarios for 2-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS 899964-75-1)


Kinase Selectivity Profiling Panel Lead

Procure this compound as a primary chemical probe for map kinase signaling pathway dissection. Its reported activity against the PI3K/AKT/mTOR pathway, combined with a structurally distinct chlorinated benzamide motif, makes it a high-value tool for broad-panel kinase selectivity screens to identify novel off-targets.

In Vivo Efficacy Pilot Study Tool Compound

The predicted enhanced metabolic stability from polyhalogenation supports its use in preliminary in vivo efficacy models (e.g., xenograft or inflammatory disease models). This avoids the common pitfall of rapid in vivo clearance seen with non-halogenated benzothiazole amides.

Agrochemical Discovery Hit-to-Lead Candidate

Given the known utility of halogenated benzothiazoles as fungicides and insecticides, this compound's unique polyhalogenated architecture makes it a prime starting point for agrochemical discovery programs targeting resistant pest strains requiring novel modes of action.

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